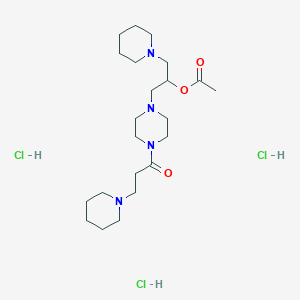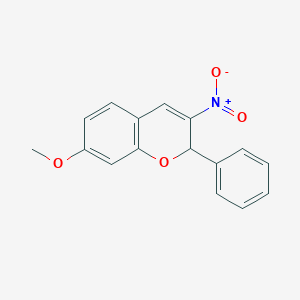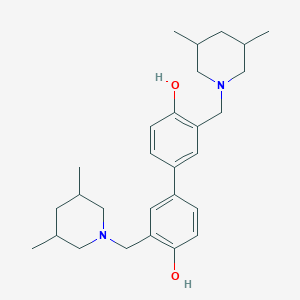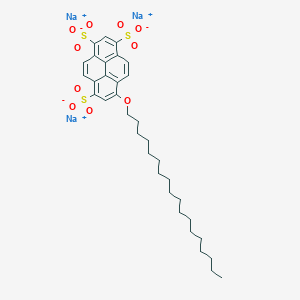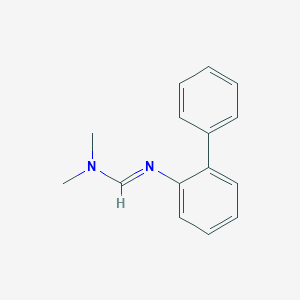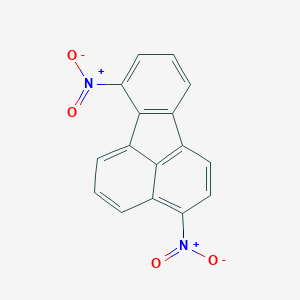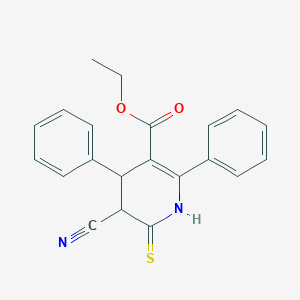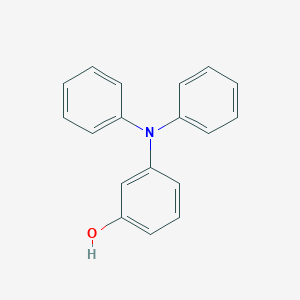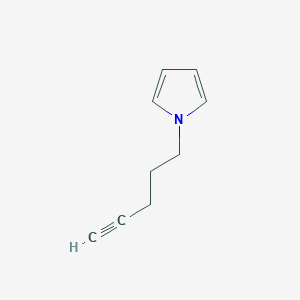![molecular formula C15H24N5O3+ B010078 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide CAS No. 103715-53-3](/img/structure/B10078.png)
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide, also known as CHAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In addition, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells. In normal cells, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to have no significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is its ability to selectively target cancer cells while having no significant cytotoxicity in normal cells. This makes it a promising candidate for targeted cancer therapy. However, one limitation of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide research. One direction is the development of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide-based targeted cancer therapies. Another direction is the development of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide-based bioimaging probes for the detection of intracellular zinc ions. Additionally, further studies are needed to investigate the potential applications of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide in other fields, such as drug delivery and materials science.
In conclusion, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to selectively target cancer cells while having no significant cytotoxicity in normal cells makes it a promising candidate for targeted cancer therapy. Further research is needed to fully explore the potential applications of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide in various fields.
Métodos De Síntesis
The synthesis of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide involves the reaction of 2-bromoethyl pyridine-3-carboxylate with 6-aminohexanamide in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with carbonyldiimidazole and purified to obtain 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide.
Aplicaciones Científicas De Investigación
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been studied for its potential applications in various fields, including cancer research, drug delivery, and bioimaging. In cancer research, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been used as a carrier for targeted drug delivery due to its ability to penetrate cell membranes. In bioimaging, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been used as a fluorescent probe for imaging intracellular zinc ions.
Propiedades
Número CAS |
103715-53-3 |
|---|---|
Nombre del producto |
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide |
Fórmula molecular |
C15H24N5O3+ |
Peso molecular |
322.38 g/mol |
Nombre IUPAC |
1-[2-[6-(carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H23N5O3/c16-14(22)12-6-5-9-20(10-12)11-13(21)18-7-3-1-2-4-8-19-15(17)23/h5-6,9-10H,1-4,7-8,11H2,(H5-,16,17,18,19,21,22,23)/p+1 |
Clave InChI |
MWDRBAJRCOJRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCCCCCCNC(=O)N)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)NCCCCCCNC(=O)N)C(=O)N |
Sinónimos |
NAHAA nicotinamide N(1)-(N-(6-aminohexyl)acetamide)agarose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



